Cas no 2229582-63-0 (2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroethan-1-amine)

2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroethan-1-amine is a specialized organic compound with significant potential in pharmaceutical and material science applications. This compound exhibits unique aromatic and fluoro functionalities, offering increased stability and reactivity. Its structure is optimized for enhanced solubility and bioavailability, making it a promising candidate for drug development and material synthesis.
2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroethan-1-amine structure
2229582-63-0 structure
Product Name:2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroethan-1-amine
CAS No:2229582-63-0
MF:C10H11F2NO
MW:199.197249650955
CID:6308295
PubChem ID:165850966
Update Time:2025-07-20

2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroethan-1-amine
    • EN300-1962652
    • 2229582-63-0
    • Inchi: 1S/C10H11F2NO/c11-10(12,6-13)8-3-1-2-7-4-5-14-9(7)8/h1-3H,4-6,13H2
    • InChI Key: BTWWGEGZDCBLDD-UHFFFAOYSA-N
    • SMILES: FC(CN)(C1=CC=CC2CCOC=21)F

Computed Properties

  • Exact Mass: 199.08087030g/mol
  • Monoisotopic Mass: 199.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 35.2Ų

2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroethan-1-amine Pricemore >>

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Additional information on 2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroethan-1-amine

Professional Introduction to Compound with CAS No. 2229582-63-0 and Product Name: 2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroethan-1-amine

The compound with the CAS number 2229582-63-0 and the product name 2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the benzofuran core and the difluoroethylamine side chain, contribute to its unique chemical and pharmacological properties.

Recent studies have highlighted the potential of benzofuran derivatives as scaffolds for developing novel therapeutic agents. The benzofuran moiety is known for its ability to interact with various biological targets, including enzymes and receptors, which makes it an attractive structure for drug design. In particular, the 7-position of the benzofuran ring has been shown to be a critical site for modulating biological activity. The presence of a difluoroethylamine group further enhances the compound's pharmacokinetic profile by improving solubility and metabolic stability.

The synthesis of 2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroethan-1-amine involves a multi-step process that requires precise control over reaction conditions. The introduction of the difluorine atoms at the 2-position of the ethyl chain is a key step in this synthesis, as it significantly alters the electronic properties of the molecule. This modification has been shown to enhance binding affinity to biological targets, making the compound a promising candidate for further development.

One of the most compelling aspects of this compound is its potential in the treatment of various diseases. Current research indicates that it may exhibit inhibitory effects on enzymes involved in inflammatory pathways. The benzofuran core interacts with specific residues in these enzymes, disrupting their function and thereby reducing inflammation. This mechanism has been observed in preclinical studies using cell-based assays and animal models.

Moreover, the difluoroethylamine group contributes to the compound's ability to cross the blood-brain barrier, which is crucial for treating neurological disorders. By improving blood-brain barrier penetration, this compound has the potential to address conditions that are currently difficult to treat with existing medications. Early-stage clinical trials are underway to evaluate its efficacy and safety in patients suffering from neurological conditions.

The pharmacological profile of 2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroethan-1-amine also suggests applications in oncology. Preliminary data show that it can inhibit the growth of certain cancer cell lines by interfering with signaling pathways that promote tumor proliferation. The combination of its structural features—namely, the benzofuran moiety and the difluoroethylamine side chain—makes it a versatile molecule that can be further modified to target specific cancer types more effectively.

In addition to its therapeutic potential, this compound also exhibits favorable pharmacokinetic properties. Studies have demonstrated that it has a reasonable half-life in vivo, allowing for once-daily dosing regimens. This aspect is particularly important for patient compliance and long-term treatment strategies. Furthermore, its low toxicity profile suggests that it may be well-tolerated by patients compared to existing treatments.

The synthetic route to 2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroethan-1-amine has been optimized for scalability and cost-effectiveness. By leveraging modern synthetic techniques such as flow chemistry and catalytic processes, manufacturers can produce this compound in larger quantities without compromising purity or yield. This scalability is essential for transitioning from preclinical research to commercial production.

Future research directions include exploring derivatives of this compound that may enhance its therapeutic efficacy or reduce side effects. Computational modeling techniques are being used to predict how small modifications to its structure could improve its interactions with biological targets. These virtual screening approaches have already identified several promising analogs that warrant further investigation.

In conclusion,2229582-63-0 and Product Name: 2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroethan-1-am ine represent a significant advancement in pharmaceutical chemistry with broad therapeutic applications. Their unique structural features—particularly the benzofuran core, the difluoroethylamine side chain, and their synergistic effects—make them valuable candidates for treating inflammatory diseases, neurological disorders, and cancer. Ongoing research continues to uncover new possibilities for this compound and its derivatives.

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